N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide
Description
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide is a synthetic organic compound Its structure includes a piperidine ring, a pyrrolidinone moiety, and a difluoromethylidene group
Properties
IUPAC Name |
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F2N3O2/c1-15(2,3)20-9-11(8-12(20)21)18-14(22)19-6-4-10(5-7-19)13(16)17/h11H,4-9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJPJEZOWVYOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)NC(=O)N2CCC(=C(F)F)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the difluoromethylidene group, and the attachment of the pyrrolidinone moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic interventions.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives, pyrrolidinone-containing molecules, and difluoromethylidene-substituted compounds.
Uniqueness
The uniqueness of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-4-(difluoromethylidene)piperidine-1-carboxamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
For detailed and specific information, consulting scientific literature, chemical databases, and research articles would be necessary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
